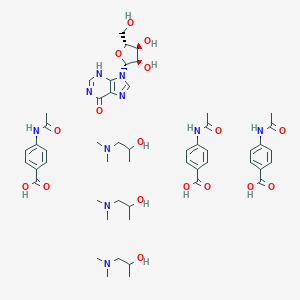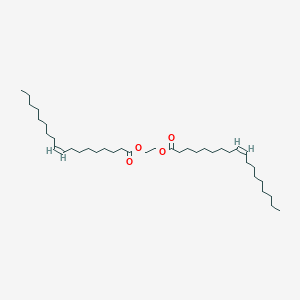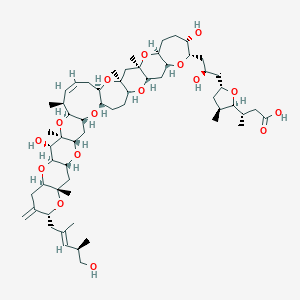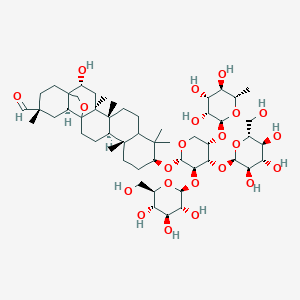
(S)-(-)-2-Amino-1,1,2-triphenylethanol
Descripción general
Descripción
(S)-(-)-2-Amino-1,1,2-triphenylethanol, also known as (S)-(-)-APTA, is a chiral compound that has gained significant attention in the field of medicinal chemistry. It is a versatile compound that has been used for various applications, including drug discovery and development, asymmetric catalysis, and chiral separation.
Aplicaciones Científicas De Investigación
1. Use in Liquid Crystal Technology
- Hexa-Coordinated Silicon Complexes : (S)-(-)-2-Amino-1,1,2-triphenylethanol is utilized in the formation of bis-chelated silicon complexes, which are efficient dopants for converting nematic liquid crystals into cholesteric phases (Schlecht, Frank, & Braun, 2011).
2. Catalysis in Organic Synthesis
- Efficient Synthesis of Enantiomerically Pure Compounds : This compound is used in the synthesis of enantiomerically pure amino alcohols, which serve as ligands for catalytic, enantioselective additions to aldehydes. These processes achieve high enantioselectivities (Reddy et al., 1999).
- Asymmetric Preparation of Catalysts : It is also used in preparing enantiopure N,N-dialkyl amino alcohols, which are effective catalysts for enantioselective additions to aldehydes (Kang et al., 2013).
3. Materials Science Applications
- Formation of Organogels : This amino alcohol forms organogels with acidic compounds in various organic liquids, potentially applicable in fluorescence switching, and preparation of organic nanotubes and silver nanofibers (Chen et al., 2013).
4. Electrocatalysis and Electrochemical Studies
- Electrochemical Oxidation Studies : It is involved in studies of electrochemical oxidation, particularly in the synthesis and investigation of amino-substituted triphenylamine derivatives (Chiu et al., 2005).
Propiedades
IUPAC Name |
(2S)-2-amino-1,1,2-triphenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,22H,21H2/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNFUXDRYQQYAQ-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361519 | |
| Record name | (S)-(-)-2-Amino-1,1,2-triphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-2-Amino-1,1,2-triphenylethanol | |
CAS RN |
129704-13-8 | |
| Record name | (S)-(-)-2-Amino-1,1,2-triphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















